1,8,1',8'-Tetrahydroxybisanthrone
Overview
Description
Synthesis Analysis
The synthesis of 1,8,1',8'-Tetrahydroxybisanthrone involves several key steps, starting from simpler anthraquinone derivatives. A notable method for its synthesis involves the use of 1,8-dihydroxyanthrone as a precursor. This precursor undergoes various chemical reactions, including tautomerization and dimerization, to form the desired tetrahydroxybisanthrone. The synthesis can yield isomeric forms of the compound, depending on the specific reaction conditions and the orientation of the anthrone rings during the dimerization process (Geiger, 1974).
Molecular Structure Analysis
The molecular structure of 1,8,1',8'-Tetrahydroxybisanthrone features a complex arrangement of anthrone rings, hydroxyl groups, and other functional groups. The compound exhibits isomerism, with pseudoaxial-pseudoaxial and pseudoequatorial-pseudoequatorial linkage of the anthrone rings being significant. These structural variations influence the compound's physical and chemical properties, including its optical characteristics and reactivity (Geiger, 1974).
Chemical Reactions and Properties
1,8,1',8'-Tetrahydroxybisanthrone participates in a variety of chemical reactions due to its reactive hydroxyl groups and the anthraquinone core. These reactions include etherification, esterification, and redox processes, which can further modify its structure and enhance its applicability in different domains. Its chemical properties are significantly influenced by its molecular structure, particularly the arrangement and orientation of the anthrone units and hydroxyl groups (Paruch et al., 2000).
Scientific Research Applications
Binding Properties and Stability in Model Systems and Human Skin
- 1,8,1',8'-Tetrahydroxybisanthrone, along with its related compounds, has been studied for its physicochemical properties and stability. Research has shown that these compounds can bind to human serum albumin but not to DNA. Such binding properties are important in understanding the behavior of these compounds in biological systems. It has been found that when bound to albumin, these compounds can undergo oxidation, leading to stable products (Sa E Melo et al., 1983).
Metabolism of Antipsoriatic Anthrone Derivatives
- The metabolism of 1,8,1',8'-Tetrahydroxybisanthrone and related antipsoriatic anthrone derivatives has been investigated. These studies help in understanding how such compounds are processed in the body and their potential effectiveness in treating conditions like psoriasis. The metabolization process often involves hydrolytic reactions followed by oxidation (Wiegrebe et al., 1979).
Synthesis and Antibacterial Activity
- Research has also focused on the synthesis of related compounds, such as 1,3,5,7-Tetrahydroxy-9,10-Anthraquinone, and their derivatives. These synthesized compounds have been evaluated for their antibacterial activity against various pathogenic bacteria, highlighting their potential in the development of new antibacterial agents (Nurbayti et al., 2022).
Antiproliferative and Multidrug Reversal Effects
- Studies on dimeric naphthoquinones, which include compounds structurally related to 1,8,1',8'-Tetrahydroxybisanthrone, have revealed their potential in reversing multidrug resistance and exhibiting antiproliferative effects on certain cell lines. Such findings are crucial in the context of cancer research and the development of novel cancer therapies (Rauf et al., 2015).
Enantioselective Catalysis in Organic Chemistry
- 1,8,1',8'-Tetrahydroxybisanthrone and similar compounds have been used as catalysts in organic synthesis. For example, they have been used in enantioselective Brønsted base catalyzed cycloadditions, demonstrating their versatility in synthetic organic chemistry (Hau et al., 2010).
Antioxidant Properties
- Research on hydroanthraquinone derivatives from marine algal-derived endophytic fungi has highlighted the antioxidant properties of these compounds. Understanding their antioxidant capacity can be instrumental in exploring their potential in treating oxidative stress-related disorders (Li et al., 2017).
Detection and Characterization in Biological Systems
- Detecting and characterizing radicals formed by compounds like 1,8,1',8'-Tetrahydroxybisanthrone in biological systems is important for understanding their mechanistic role in therapeutic applications. Studies using techniques like EPR spin trapping have been pivotal in identifying these radical species and elucidating their behavior (Hayden & Chignell, 1993).
properties
IUPAC Name |
10-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-1,8-dihydroxy-10H-anthracen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O6/c29-17-9-1-5-13-21(14-6-2-10-18(30)24(14)27(33)23(13)17)22-15-7-3-11-19(31)25(15)28(34)26-16(22)8-4-12-20(26)32/h1-12,21-22,29-32H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBBCQINQQBIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=CC=C6O)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185820 | |
Record name | 1,8,1',8'-Tetrahydroxybisanthrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8,1',8'-Tetrahydroxybisanthrone | |
CAS RN |
31991-54-5 | |
Record name | 1,8,1',8'-Tetrahydroxybisanthrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031991545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8,1',8'-Tetrahydroxybisanthrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIANTHRALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVN92VE7KD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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